7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: is a synthetic organic compound belonging to the purine family. This compound is characterized by the presence of a 4-chloro-benzyl group, a mercapto group, and two methyl groups attached to a purine ring. The purine ring system is a fundamental structure in many biologically active molecules, including nucleotides and various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available purine derivatives.
Step 1: Introduction of the 4-chloro-benzyl group can be achieved through a nucleophilic substitution reaction. This involves reacting a purine derivative with 4-chloro-benzyl chloride in the presence of a base such as potassium carbonate.
Step 2: The mercapto group is introduced via a thiolation reaction. This can be done by reacting the intermediate with a thiolating agent like thiourea or hydrogen sulfide under basic conditions.
Step 3: Methylation of the purine ring is typically carried out using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The 4-chloro-benzyl group can undergo reductive dechlorination using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chloro-benzyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated benzyl derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It is used in the synthesis of novel materials with specific electronic properties due to its unique structural features.
Biology and Medicine:
Antiviral Agents: Derivatives of this compound have shown potential as antiviral agents, particularly against RNA viruses.
Enzyme Inhibitors: It can inhibit certain enzymes by binding to their active sites, making it a valuable tool in biochemical research.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Agriculture: Potential use in the development of agrochemicals due to its bioactive properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The 4-chloro-benzyl group enhances its lipophilicity, facilitating membrane penetration. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The purine ring can mimic natural nucleotides, interfering with nucleic acid metabolism.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes like kinases and proteases.
Receptors: Binding to purinergic receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
- 7-Benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 7-(4-Methyl-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
Uniqueness:
The presence of the 4-chloro-benzyl group distinguishes it from other similar compounds, providing unique chemical reactivity and biological activity. This substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-17-11-10(12(20)18(2)14(17)21)19(13(22)16-11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULUDSQAMYAPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645039 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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